1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2
. This indicates that the molecule consists of a piperidine ring with an amino group at the 4th position and an ethanol group at the 2nd position .
2-(4-Aminopiperidin-1-yl)ethan-1-ol is a chemical compound classified under the category of piperidine derivatives. This compound features a piperidine ring with an amino group at the fourth position and an ethan-1-ol group attached to it. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom, widely recognized for their presence in various biologically active molecules.
The compound can be synthesized through various chemical methods, often involving the modification of piperidine derivatives. Its structural characteristics and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry.
2-(4-Aminopiperidin-1-yl)ethan-1-ol falls into the class of organic compounds known as amines and alcohols, specifically categorized as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol can be accomplished through several methods:
The reduction process typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases to facilitate the substitution process.
The molecular structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol consists of a piperidine ring with an amino group at the fourth position and an ethyl alcohol moiety attached to it. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 145.23 g/mol. Its structural representation reveals important functional groups that contribute to its chemical reactivity and biological activity.
2-(4-Aminopiperidin-1-yl)ethan-1-ol can undergo several types of chemical reactions:
Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as lithium aluminum hydride are frequently used in reduction processes. The choice of reagents significantly influences the reaction outcomes and product specificity.
The mechanism by which 2-(4-Aminopiperidin-1-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets within biological systems. The amino group acts as a nucleophile, allowing it to form bonds with electrophilic centers in enzymes or receptors.
This interaction can modulate various biological processes, potentially leading to therapeutic effects in drug development contexts. The precise pathways involved depend on the specific targets engaged by the compound.
2-(4-Aminopiperidin-1-yl)ethan-1-ol is typically a colorless liquid or solid depending on its purity and crystallization conditions. It has a boiling point that varies based on atmospheric pressure but generally lies within common ranges for similar amine compounds.
The compound exhibits basic properties typical of amines due to the presence of a nitrogen atom capable of accepting protons. It is soluble in polar solvents like water and alcohols, facilitating its use in various chemical reactions.
Relevant data includes:
2-(4-Aminopiperidin-1-yl)ethan-1-ol has several applications in scientific research:
Piperidine derivatives represent one of the most privileged structural motifs in medicinal chemistry, forming the core of over 70 FDA-approved pharmaceuticals across diverse therapeutic categories [7] [10]. This saturated six-membered heterocycle with a nitrogen atom offers exceptional structural versatility, enabling drug designers to fine-tune pharmacokinetic properties, bioavailability, and target engagement. The piperidine nucleus occurs naturally in alkaloids like piperine (black pepper) and coniine (poison hemlock), but its synthetic derivatives have revolutionized modern pharmacology through optimized bioactivity profiles [2] [5]. Within this chemical landscape, 4-aminopiperidine derivatives have emerged as particularly valuable scaffolds due to their enhanced hydrogen-bonding capabilities and stereochemical complexity. The specific compound 2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS 89850-72-6) exemplifies this strategic advantage, combining a basic aminopiperidine moiety with an ethanol spacer that enables versatile molecular interactions and linker functionality in drug design [1] [4].
Piperidine-based compounds demonstrate extraordinary therapeutic breadth, functioning as key structural components in:
The pharmacological success of piperidine derivatives stems from their optimal physicochemical properties. The ring system contributes favorable lipophilicity (logP ≈ 0-2), moderate basicity (pKa ~11 for protonated piperidine), and conformational flexibility that enhances target complementarity [4] [10]. These properties facilitate membrane permeability while maintaining sufficient water solubility for bioavailability. Furthermore, the stereochemical complexity of substituted piperidines enables precise spatial orientation of pharmacophoric elements, a feature exploited in stereoselective syntheses of drugs like the anticoagulant apixaban and the antipsychotic haloperidol [4] [8]. The piperidine nitrogen serves as a hydrogen bond acceptor and can be functionalized as secondary, tertiary, or quaternary ammonium species to modulate binding affinity and selectivity [7].
Table 1: Key Physicochemical Properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol
Property | Value | Measurement Method/Reference |
---|---|---|
CAS Registry Number | 89850-72-6 | Chemical Abstracts Service [1] |
Molecular Formula | C₇H₁₆N₂O | Elemental Analysis [1] |
Molecular Weight | 144.21 g/mol | Mass Spectrometry [1] |
Purity | ≥98% | HPLC [1] [9] |
TPSA (Topological Polar Surface Area) | 49.49 Ų | Computational Prediction [1] |
logP | -0.5982 | Octanol-Water Partition Coefficient [1] |
Hydrogen Bond Donors | 2 | Molecular Descriptor [1] |
Hydrogen Bond Acceptors | 3 | Molecular Descriptor [1] |
The 4-aminopiperidine moiety in 2-(4-Aminopiperidin-1-yl)ethan-1-ol confers distinctive advantages over unsubstituted piperidines through three key structural features:
Enhanced Hydrogen Bonding Capacity: The primary amine at C4 provides an additional hydrogen bond donor-acceptor pair that significantly enhances target engagement capabilities. This group participates in strong directional interactions with biomolecular targets, including salt bridge formation with aspartate/glutamate residues and hydrogen bonding with backbone carbonyls [4]. Computational studies confirm this moiety increases polar surface area by ~20% compared to N-methylpiperidine derivatives, improving solubility without excessive logP penalties [1].
Conformational Modulation: The stereoelectronic properties of the C4 amino group influence ring conformation through a combination of steric and electronic effects. NMR studies of 4-aminopiperidines reveal significant population of both chair conformers, with the equatorial amine configuration predominating (70-85% occupancy) [4]. This conformational flexibility enables adaptation to binding pocket geometries inaccessible to rigid scaffolds. The ethanol substituent further enhances conformational diversity through rotatable bond flexibility (bond count=2) [1].
Synthetic Versatility: The primary amine serves as a chemical handle for diverse derivatization strategies, enabling efficient generation of structure-activity relationship (SAR) libraries. A 2021 study demonstrated this advantage by synthesizing over 40 HCV assembly inhibitors from a 4-aminopiperidine core through reductive amination, acylation, and sulfonylation reactions [3]. The ethanol tail provides a second functionalization site for etherification, esterification, or oxidation to carboxylic acid derivatives [8].
The structural impact of the ethanol spacer was quantified in a comparative molecular field analysis (CoMFA) study of HCV inhibitors. Analogues with ethylene linkers exhibited 3-5 fold improved potency over methyl-linked counterparts due to optimal vectoring of the terminal pharmacophore [3]. This spacer length permits simultaneous engagement with both hydrophobic subpockets and catalytic residues in target proteins, as demonstrated in crystallographic studies of piperidine-based thrombin inhibitors [8].
The development of 2-(4-Aminopiperidin-1-yl)ethan-1-ol reflects broader trends in piperidine chemistry, transitioning from simple natural product analogs to rationally designed bioactive scaffolds:
Early Natural Product Inspiration (1950s-1970s): Initial interest focused on piperidine ethanol derivatives as synthetic analogs of naturally occurring alkaloids. The discovery that 2-piperidineethanol serves as a biosynthetic precursor to the fire ant toxin solenopsin stimulated research into its chemical properties [5] [8]. Early syntheses relied on catalytic hydrogenation of 2-(2-pyridyl)ethanol under high-pressure conditions (100-300 psi H₂), yielding racemic mixtures with industrial applications as CO₂ scrubbers and rubber vulcanization accelerators [8].
Chiral Resolution Breakthroughs (1980s-2000s): Recognition of stereochemical significance in pharmacology drove advances in enantioselective synthesis. The first resolution of racemic 2-piperidineethanol employed diastereomeric salt crystallization with d-10-camphorsulfonic acid, albeit with low yields (15-20%) and moderate enantiomeric excess (70-85%) [8]. Enzymatic kinetic resolution emerged in the 2000s using lipases (e.g., Porcine Pancreatic Lipase, Lipase PS) to differentially acylate enantiomers, achieving >95% ee through complementary enzyme selectivity:
Lipase PS: Preferential acylation of (R)-enantiomer (E=12) Porcine Pancreatic Lipase: Selective for (S)-enantiomer (E=8)
This methodology enabled kilogram-scale production of both enantiomers for structure-activity studies [8].
Table 2: Evolution of Key Synthetic Methodologies for 2-(Piperidinyl)ethanols
Time Period | Synthetic Methodology | Key Advance | Limitations |
---|---|---|---|
1950s-1970s | Catalytic Hydrogenation of Pyridylethanols | Industrial-scale production (kg quantities) | Racemic mixtures only; harsh conditions |
1980s-1990s | Diastereomeric Salt Crystallization | First access to enantiopure material (≥95% ee) | Low yields (15-25%); expensive resolving agents |
1990s-2000s | Enzymatic Kinetic Resolution | Complementary access to both enantiomers | Maximum 50% yield per enantiomer |
2000s-Present | Asymmetric Hydrogenation | Enantioselective synthesis from pyridines | Requires specialized chiral catalysts |
2010s-Present | Organocatalyzed Aza-Michael Reactions | Atom-economic access to polysubstituted derivatives | Limited substrate scope |
Recent innovations focus on sustainable catalysis and computational design. A 2023 review highlighted ruthenium-catalyzed asymmetric hydrogenations achieving >95% ee with turnover numbers exceeding 10,000, while machine learning models now predict optimal substitution patterns for target engagement [4] [10]. The structural evolution of piperidine ethanol derivatives demonstrates how strategic molecular design transforms simple heterocycles into sophisticated pharmacophores.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7